Cas no 68527-98-0 (tris(4-nitro-m-tolyl) phosphate)

68527-98-0 structure
Product name:tris(4-nitro-m-tolyl) phosphate
tris(4-nitro-m-tolyl) phosphate Chemical and Physical Properties
Names and Identifiers
-
- tris(4-nitro-m-tolyl) phosphate
- Phenol, 3-methyl-4-nitro-, 1,1',1''-(phosphate)
- Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester)
- Phosphoric acid, tri(4-nitro-m-cresyl) ester
- tris(3-methyl-4-nitrophenyl) phosphate
- AKOS024434340
- EINECS 271-291-1
- Tris-(4-nitro-m-tolyl)phosphate
- SCHEMBL7110869
- DTXSID0071621
- 68527-98-0
- EBP4X88WUL
- UNII-EBP4X88WUL
- NS00036638
- SNIKDGGXGSYRMO-UHFFFAOYSA-N
-
- MDL: MFCD00159426
- Inchi: InChI=1S/C21H18N3O10P/c1-13-10-16(4-7-19(13)22(25)26)32-35(31,33-17-5-8-20(23(27)28)14(2)11-17)34-18-6-9-21(24(29)30)15(3)12-18/h4-12H,1-3H3
- InChI Key: SNIKDGGXGSYRMO-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)[N+](=O)[O-])C)OC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 503.07304
- Monoisotopic Mass: 503.07298078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 182Ų
- XLogP3: 5.5
Experimental Properties
- PSA: 174.18
tris(4-nitro-m-tolyl) phosphate Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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